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Introduction
Enterostatin, a pentapeptide derived from the N-terminal of pancreatic procolipase, plays a

significant role in the regulation of dietary fat intake and body weight.[1][2] It is generated in the

gastrointestinal tract and acts via both peripheral and central pathways to induce satiety,

particularly for fatty foods.[1][2] The study of the enterostatin gene, and its precursor

procolipase (CLPS), is crucial for understanding the mechanisms of obesity and developing

novel therapeutic strategies. The advent of CRISPR-Cas9 technology provides a powerful tool

for precise genome editing, enabling researchers to create knockout models to investigate the

function of the enterostatin gene and its role in metabolic diseases.

These application notes provide a comprehensive guide for utilizing CRISPR-Cas9 to study the

enterostatin gene, including detailed experimental protocols, data presentation from relevant

knockout models, and visualizations of the associated signaling pathways and experimental

workflows.

Data Presentation: Phenotypic Effects of
Procolipase Gene Knockout
While specific quantitative data from a CRISPR-Cas9-mediated Clps knockout mouse model is

not yet widely available in published literature, valuable insights can be drawn from traditional
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procolipase-deficient mouse models. The following tables summarize key phenotypic data from

a study on procolipase knockout (Clps-/-) mice, which are functionally equivalent to

enterostatin-deficient mice.

Table 1: Postnatal Survival and Body Weight of Procolipase Knockout Mice[3][4]

Genotype
Postnatal Survival
Rate (at 2 weeks)

Pup Body Weight
(at 2 weeks)

Adult Body Weight
(on high-fat diet)

Wild-Type (Clps+/+) ~100% Normal 31.0 ± 0.29 g

Heterozygous

(Clps+/-)
~100% Normal 30.9 ± 0.30 g

Knockout (Clps-/-) 40%
30% less than wild-

type

23.5 ± 1.1 g (25%

reduced)

Table 2: Body Composition of Procolipase Knockout Mice on a High-Fat Diet[3]

Genotype Body Fat Percentage

Wild-Type (Clps+/+) 33.4 ± 3.1 %

Heterozygous (Clps+/-) 30.0 ± 2.1 %

Knockout (Clps-/-) 21.7 ± 2.6 %

Table 3: Serum Chemistry of Procolipase Knockout Mice[3]

Genotype Diet Serum Cholesterol
Serum
Triglycerides

Wild-Type (Clps+/+) Low Fat Normal Normal

Wild-Type (Clps+/+) High Fat Increased Increased

Knockout (Clps-/-) Low Fat Higher than wild-type Lower than wild-type

Knockout (Clps-/-) High Fat Increased Lower than wild-type
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Table 4: Food Intake of Procolipase Knockout Mice[4]

Genotype Diet Food Intake

Knockout (Clps-/-) Low Fat Normal

Knockout (Clps-/-) High Fat
Hyperphagia (Increased food

intake)

Signaling Pathways
Enterostatin exerts its effects through a complex network of signaling pathways in both the

periphery and the central nervous system.
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Experimental Protocols
This section provides a detailed protocol for generating a procolipase (Clps) knockout mouse

model using CRISPR-Cas9 technology.

Experimental Workflow

Phase 1: Design and Preparation Phase 2: Mouse Model Generation Phase 3: Phenotypic Analysis

sgRNA Design & Selection
(Targeting Clps Exon 1)

sgRNA Cloning into
Cas9 Expression Vector

Preparation of Cas9 mRNA
and sgRNA

Microinjection into
Mouse Zygotes

Embryo Transfer into
Pseudopregnant Females

Genotyping of
Founder Pups

Breeding to Establish
Knockout Line

Body Weight & Composition
Analysis

Metabolic Phenotyping
(Food Intake, Serum Lipids)

Click to download full resolution via product page

CRISPR-Cas9 Knockout Workflow

Detailed Methodologies
1. sgRNA Design and Selection

Objective: To design single guide RNAs (sgRNAs) that specifically target an early exon of the

mouse Clps gene to induce a frameshift mutation and subsequent gene knockout.

Procedure:

Obtain the genomic sequence of the mouse Clps gene from a database such as NCBI

Gene or Ensembl.

Use a web-based sgRNA design tool (e.g., CHOPCHOP, Synthego CRISPR Design Tool,

or Broad Institute GPP sgRNA Designer).

Input the Clps gene sequence and select the mouse genome (mm10) as the reference.

Select 2-3 sgRNAs targeting the first exon to maximize the likelihood of generating a loss-

of-function mutation. Prioritize sgRNAs with high on-target scores and low predicted off-

target effects.
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Designed (not experimentally validated) sgRNA sequences for mouse Clps Exon 1:

sgRNA-1: GACCCAGAGCCGCCGTCGCA (PAM: AGG)

sgRNA-2: TCGCCGTCGCAAGGCTGCTG (PAM: GGG)

sgRNA-3: GCAGCAGCCTTGGCGACGGC (PAM: AGG)

2. sgRNA Cloning and Reagent Preparation

Objective: To clone the designed sgRNAs into a Cas9 expression vector or to synthesize the

sgRNAs and prepare Cas9 mRNA for microinjection.

Procedure (for microinjection of RNA):

Synthesize the selected sgRNAs using a commercially available in vitro transcription kit.

Obtain or synthesize high-quality, capped, and polyadenylated Cas9 mRNA.

Purify and quantify the sgRNAs and Cas9 mRNA.

Resuspend the RNAs in nuclease-free microinjection buffer at the desired concentrations

(e.g., Cas9 mRNA at 100 ng/µL and each sgRNA at 50 ng/µL).

3. Generation of Knockout Mice

Objective: To generate founder mice with mutations in the Clps gene.

Procedure:

Harvest zygotes from superovulated female mice (e.g., C57BL/6J strain).

Perform pronuclear microinjection of the Cas9 mRNA and sgRNA mixture into the zygotes.

Culture the injected zygotes overnight to the two-cell stage.

Transfer the two-cell embryos into the oviducts of pseudopregnant surrogate female mice.

Allow the pregnancies to proceed to term.
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4. Screening and Validation of Founder Mice

Objective: To identify founder mice carrying mutations in the Clps gene and to characterize

the nature of these mutations.

Procedure:

At 2-3 weeks of age, obtain tail biopsies from the resulting pups for genomic DNA

extraction.

Perform PCR amplification of the genomic region of Clps spanning the sgRNA target sites.

Use a mismatch cleavage assay (e.g., T7 Endonuclease I assay) or Sanger sequencing of

the PCR products to identify the presence of insertions or deletions (indels).

For founder animals with identified indels, clone the PCR products and sequence

individual clones to determine the specific mutations on each allele.

Breed founder mice with wild-type mice to establish germline transmission of the mutant

allele and to generate a heterozygous F1 generation.

5. Phenotypic Analysis of Knockout Mice

Objective: To characterize the metabolic phenotype of the Clps knockout mice.

Procedure:

Intercross heterozygous F1 mice to generate wild-type, heterozygous, and homozygous

knockout F2 littermates.

Body Weight and Composition: Monitor body weight weekly. At the end of the study,

perform body composition analysis using DEXA or MRI to determine fat and lean mass.

Food Intake: House mice individually in metabolic cages and monitor daily food intake

over several days.

Serum Analysis: Collect blood samples via cardiac puncture at the end of the study.

Analyze serum for levels of cholesterol, triglycerides, glucose, and insulin.
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Dietary Challenge: Place cohorts of mice on a standard chow diet and a high-fat diet to

assess the impact of diet on the observed phenotypes.

Conclusion
The use of CRISPR-Cas9 technology offers a precise and efficient method for generating

knockout models to study the function of the enterostatin gene. The protocols and data

presented here provide a framework for researchers to investigate the role of enterostatin in

fat metabolism and its potential as a therapeutic target for obesity and related metabolic

disorders. Careful design of sgRNAs, rigorous validation of genetic modifications, and

comprehensive phenotypic analysis are essential for obtaining reliable and impactful results.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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